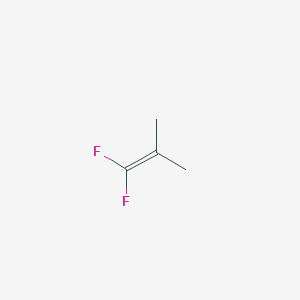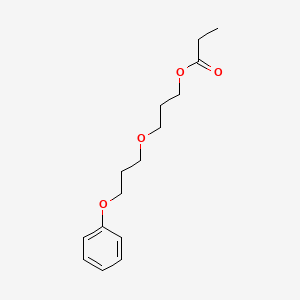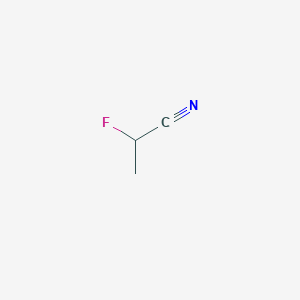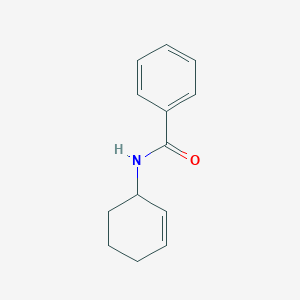
N-(1-cyclohex-2-enyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyclohexenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a cyclohexenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclohexenyl)benzamide typically involves the reaction of 2-cyclohexenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5COCl+C6H9NH2→C6H5CONHC6H9+HCl
Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Cyclohexenyl)benzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: N-(2-Cyclohexenyl)benzamide can undergo oxidation reactions, particularly at the cyclohexenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can convert the amide group to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of N-(2-cyclohexenyl)amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Cyclohexenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the cyclohexenyl ring.
N-(2-Cyclohexyl)benzamide: Similar structure but with a saturated cyclohexyl ring instead of a cyclohexenyl ring.
N-(2-Cyclohexenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness: N-(2-Cyclohexenyl)benzamide is unique due to the presence of the cyclohexenyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
4654-36-8 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-ylbenzamide |
InChI |
InChI=1S/C13H15NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2,(H,14,15) |
InChI Key |
YIOFLOJPNJRBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
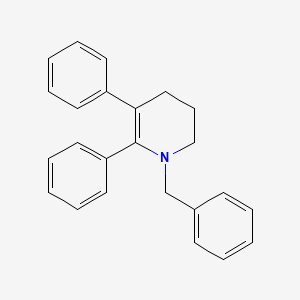
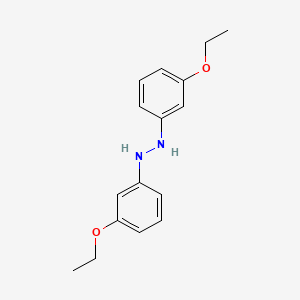
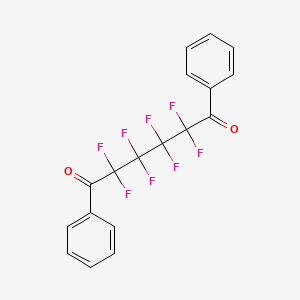
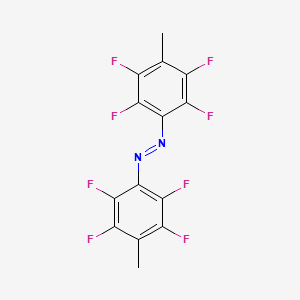
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
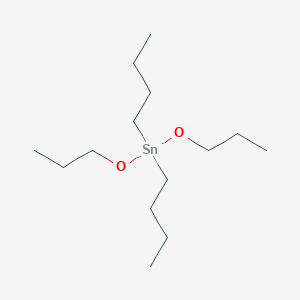
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)

